molecular formula C11H16NO4P B14399960 Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate CAS No. 89901-56-4

Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate

Cat. No.: B14399960
CAS No.: 89901-56-4
M. Wt: 257.22 g/mol
InChI Key: XDLRGJSCZRZVJF-UHFFFAOYSA-N
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Description

Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyano-furan derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, amines, and substituted phosphonates, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and furan groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-cyano-1-(phenyl)ethyl]phosphonate
  • Diethyl [2-cyano-1-(thiophen-2-yl)ethyl]phosphonate
  • Diethyl [2-cyano-1-(pyridin-2-yl)ethyl]phosphonate

Uniqueness

Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

89901-56-4

Molecular Formula

C11H16NO4P

Molecular Weight

257.22 g/mol

IUPAC Name

3-diethoxyphosphoryl-3-(furan-2-yl)propanenitrile

InChI

InChI=1S/C11H16NO4P/c1-3-15-17(13,16-4-2)11(7-8-12)10-6-5-9-14-10/h5-6,9,11H,3-4,7H2,1-2H3

InChI Key

XDLRGJSCZRZVJF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC#N)C1=CC=CO1)OCC

Origin of Product

United States

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